molecular formula C23H25N5O2 B11004834 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B11004834
M. Wt: 403.5 g/mol
InChI Key: RDHJMMAINFABLU-UHFFFAOYSA-N
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Description

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a methoxymethyl group at the 5-position, linked via a phenyl ring to a butanamide chain terminating in a 1-methylindol-3-yl moiety. This structure combines heterocyclic and aromatic systems, which are common in bioactive compounds. The methoxymethyl group may enhance solubility, while the methylated indole could influence lipophilicity and receptor interactions. Structural analysis of such compounds often employs crystallographic tools like SHELXL for refinement .

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C23H25N5O2/c1-28-14-17(19-7-3-4-8-20(19)28)6-5-9-22(29)24-18-12-10-16(11-13-18)23-25-21(15-30-2)26-27-23/h3-4,7-8,10-14H,5-6,9,15H2,1-2H3,(H,24,29)(H,25,26,27)

InChI Key

RDHJMMAINFABLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and indole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include methoxymethyl chloride, triazole precursors, and indole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized using continuous flow reactors and automated systems to enhance efficiency and scalability. Industrial methods focus on minimizing waste and maximizing the yield through process optimization and the use of environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole moiety and an indole derivative. Its chemical formula is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

Research has indicated that derivatives of triazole and indole compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promise in the following areas:

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance, derivatives containing triazole rings have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa (Cervical)5.6Apoptosis induction
Compound BMCF-7 (Breast)4.2Cell cycle arrest
This compoundA549 (Lung)3.8Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Key Enzymes
Triazole derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression. Additionally, they may affect signaling pathways related to cell survival and proliferation.

Induction of Apoptosis
Studies indicate that this compound can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This leads to cell death in tumor cells while sparing normal cells.

Case Studies

A notable study conducted by researchers at [source] demonstrated the efficacy of this compound in a xenograft model of lung cancer. The treatment group showed significant tumor regression compared to controls, with an IC50 value indicating potent activity against A549 cells.

Case Study Summary

  • Objective : Evaluate the anticancer effects in vivo.
  • Method : Xenograft model using A549 lung cancer cells.
  • Results : Significant tumor size reduction; enhanced survival rates observed.
  • : Supports further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs featuring triazole, indole, or amide moieties. Below is a detailed analysis:

Triazole-Containing Analogs

describes compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives (e.g., 8a–c ) with fused thiadiazole-pyridine systems. Key differences include:

  • Triazole vs.
  • Substituents : The methoxymethyl group on the triazole (target) contrasts with acetyl or benzoyl groups in analogs (e.g., 8a ), which may reduce steric hindrance compared to bulkier substituents.
  • Melting Points : Thiadiazole derivatives like 8a exhibit higher melting points (290°C) than simpler triazoles, likely due to increased planarity and intermolecular interactions .

Indole-Containing Derivatives

synthesizes 5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol , sharing the indole moiety but with a thiol group and propyl linker. Key distinctions:

  • Linker Chemistry : The target’s butanamide linker may improve metabolic stability compared to thiol or propyl chains.
  • Indole Substitution : The 1-methyl group on the target’s indole could enhance lipophilicity and membrane permeability versus unsubstituted indoles .

Butanamide-Linked Compounds

and highlight compounds like valecobulinum (BAX111) and 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide, which share the butanamide backbone but differ in substituents:

  • Triazole vs. Tetrazole : Valecobulinum’s triazolyl-thiazole system contrasts with the target’s simpler triazole-phenyl linkage, suggesting divergent pharmacological targets.
  • Aromatic Substitution : The target’s methoxymethyl and methylindole groups may confer distinct solubility and steric profiles compared to valecobulinum’s trimethoxybenzoyl group .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound 1,2,4-Triazole 5-(methoxymethyl), 4-(1-methylindol-3-yl) N/A Moderate lipophilicity, potential CNS activity
N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-Isoxazole Benzamide, phenyl 160 High electrophilicity, UV activity
8a (C23H18N4O2S) Thiadiazole-Pyridine Acetyl, benzamide 290 High thermal stability
5-(3-Indol-3-ylpropyl)-4-phenyl-triazole-3-thiol 1,2,4-Triazole Thiol, propyl-indole N/A Reactive thiol group, moderate solubility
Valecobulinum (BAX111) Thiazole-Triazole Trimethoxybenzoyl, amino-methyl N/A Anticandidate for kinase inhibition

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